molecular formula C10H13ClFNO B13297181 2-(1-Amino-2-methylpropyl)-6-chloro-4-fluorophenol

2-(1-Amino-2-methylpropyl)-6-chloro-4-fluorophenol

Cat. No.: B13297181
M. Wt: 217.67 g/mol
InChI Key: PZBSORPAWKYNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Amino-2-methylpropyl)-6-chloro-4-fluorophenol is an organic compound that features a phenol group substituted with an amino group, a methyl group, a chlorine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-6-chloro-4-fluorophenol can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-4-fluorophenol with 2-amino-2-methylpropanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

For industrial production, the process is scaled up and optimized for efficiency. The reaction conditions are carefully controlled to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-6-chloro-4-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-6-chloro-4-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)-6-chloro-4-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. The chlorine and fluorine atoms contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A related compound with similar structural features but lacking the phenol group.

    6-Chloro-4-fluorophenol: A simpler compound that shares the phenol group with chlorine and fluorine substitutions.

Uniqueness

2-(1-Amino-2-methylpropyl)-6-chloro-4-fluorophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-6-chloro-4-fluorophenol

InChI

InChI=1S/C10H13ClFNO/c1-5(2)9(13)7-3-6(12)4-8(11)10(7)14/h3-5,9,14H,13H2,1-2H3

InChI Key

PZBSORPAWKYNNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=CC(=C1)F)Cl)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.